N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide
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Overview
Description
“N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide” is a chemical compound that contains a 1,2,3-triazole ring, which is a five-membered ring structure with two carbon atoms and three nitrogen atoms . The 1,2,3-triazole ring is a significant heterocycle that exhibits broad biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazoles involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This method is part of the click chemistry approach, which is a popular method for synthesizing 1,2,3-triazoles .Molecular Structure Analysis
1,2,3-Triazoles can be divided into three groups depending on the position of the substituent at the nitrogen atom . They exist in equilibrium in solutions and have very close values of Gibbs energy . The ratio of tautomeric forms can be determined by spectral methods .Chemical Reactions Analysis
1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . The dipole moment of the 1H- isomer is substantially higher than for 2H-1,2,3-triazoles .Scientific Research Applications
NTEBS has been used in a variety of scientific research applications. It has been used in enzymatic studies, as it can bind to enzymes and inhibit their activity. It has also been used in drug design, as it can be used to modify existing drugs or to create new compounds. Finally, it has been used in drug delivery, as it can be used to deliver drugs to specific target sites in the body.
Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles and their derivatives often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Pharmacokinetics
The distribution of similar triazole derivatives has been assessed by factors including volume of distribution, fraction unbound, blood-brain barrier permeability, and central nervous system permeability . These factors can significantly impact the bioavailability of the compound.
Advantages and Limitations for Lab Experiments
NTEBS has a number of advantages for lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It is also non-toxic, which makes it safe to use in experiments. However, it does have some limitations. It is not very soluble in organic solvents, and its solubility in aqueous solutions is limited. It also has a low affinity for enzymes and receptors, which can limit its usefulness in certain experiments.
Future Directions
There are a number of potential future directions for NTEBS. It could be used to develop new drugs or modify existing drugs. It could also be used to develop new drug delivery systems. Additionally, it could be used to study the effects of enzymes and receptors on cellular processes. Finally, it could be used to study the effects of DNA and gene expression on protein production.
Synthesis Methods
NTEBS is synthesized through a reaction between ethylbenzenesulfonamide and 2-chloro-1,2,3-triazole. This reaction occurs in an aqueous solution, and is catalyzed by a base. The reaction is exothermic, and yields NTEBS as the end product.
properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c15-17(16,10-4-2-1-3-5-10)13-8-9-14-11-6-7-12-14/h1-7,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINJKZHWEHKFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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